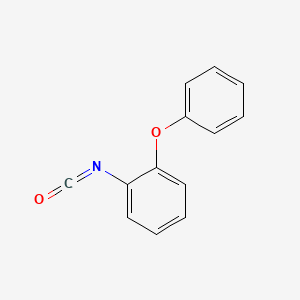
2-苯氧基苯基异氰酸酯
描述
2-Phenoxyphenyl isocyanate is a chemical compound with the linear formula C6H5OC6H4NCO . It has a molecular weight of 211.22 .
Synthesis Analysis
The synthesis of isocyanates like 2-Phenoxyphenyl isocyanate can be achieved through several mechanisms. One such mechanism involves the base-catalysed addition of H-acidic compounds such as alcohols, phenols, and amines to isocyanates, resulting in carbamates and ureas .Molecular Structure Analysis
The molecular structure of 2-Phenoxyphenyl isocyanate consists of a phenyl ring attached to the isocyanate functional group . The N=C=O linkage is nearly linear .Chemical Reactions Analysis
Isocyanates like 2-Phenoxyphenyl isocyanate can undergo several types of reactions. For instance, they can react with amines to form ureas . They can also react with alcohols to form carbamates .Physical And Chemical Properties Analysis
2-Phenoxyphenyl isocyanate has a refractive index of n20/D 1.588 (lit.) and a density of 1.168 g/mL at 25 °C (lit.) . It has a boiling point of 101 °C/0.1 mmHg (lit.) .科学研究应用
1. 锂离子电池
2-苯氧基苯基异氰酸酯和相关的芳香族异氰酸酯已被探索其在增强锂离子电池性能方面的潜力。它们添加到电解质中可以减少固体电解质界面 (SEI) 形成过程中的初始不可逆容量,从而提高这些电池的循环能力。这种改进归因于异氰酸酯与石墨表面上的化学吸附氧基团的反应性 (Zhang, 2006)。
2. 异氰酸酯接触的生物标记物
在工业环境中,2-苯氧基苯基异氰酸酯等异氰酸酯是重要的中间体。已对合成源自异氰酸酯的 DNA 加合物进行研究,以作为监测接触这些化学物质的生物标记物。这项研究为职业健康和安全提供了重要的见解 (Beyerbach, Farmer, & Sabbioni, 2006)。
3. 聚合物科学中的催化
某些化合物在异氰酸酯环三聚反应(聚合物科学中的关键反应)中的催化活性已得到研究。这包括研究邻氨基苯酚的作用及其与异氰酸酯的相互作用,这对于理解聚合物形成的动力学和机理至关重要 (Rozdina et al., 1987)。
4. 空气质量监测
2-苯氧基苯基异氰酸酯等异氰酸酯一直是研究的主题,旨在开发空气质量监测方法,特别是在接触异氰酸酯可能有害的工作场所。这包括开发用于检测空气中异氰酸酯水平的采样方法和过滤器 (Sennbro et al., 2004)。
5. 热固性聚氨酯产品的开发
研究还集中在使用苯酚作为封端剂合成封端多异氰酸酯。这与在相对较低的温度下生产热固性聚氨酯产品尤为相关。此类开发对各种工业应用产生影响,包括涂料和粘合剂 (Kalaimani, Ali, & Nasar, 2016)。
作用机制
Target of Action
It is known that isocyanates, in general, can react with compounds that have hydrogen-acidic groups (hx), such as alcohols, phenols, and amines . The specific targets in biological systems would depend on the presence of these groups.
Mode of Action
The mode of action of 2-Phenoxyphenyl isocyanate involves its reaction with hydrogen-acidic compounds (HX). This reaction can proceed via three fundamental mechanisms, depending on the acidity and nucleophilicity of the particular HX and the basicity of the catalyst :
- Mechanism I : Acidic, less nucleophilic HX, such as phenols and acidic alcohols, are transformed by the base catalyst into the anionic X – which is then added to the isocyanate .
- Mechanism II : HX of moderate acidity, like the common alcohols, may react in a concerted single-step reaction, in which proton transfer to the base and nucleophilic addition to isocyanate occur simultaneously .
- Mechanism III : Less acidic, stronger nucleophilic HX, such as aromatic amines, are added directly to the isocyanate followed by base-catalysed proton transfer in the resulting adduct .
Biochemical Pathways
The reaction of isocyanates with hydrogen-acidic compounds can lead to the formation of carbamates and ureas , which could potentially interfere with various biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its boiling point (101 °c/01 mmHg) and density (1168 g/mL at 25 °C), could influence its bioavailability .
Result of Action
Safety data sheets indicate that the compound can cause skin and eye irritation, respiratory irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenoxyphenyl isocyanate. For instance, the compound should be kept in a dry place and its container should be kept tightly closed . It should also be handled with care due to its strong odor and tearing vapors . Furthermore, it is known to react with water , which could potentially affect its stability and efficacy.
安全和危害
2-Phenoxyphenyl isocyanate is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
属性
IUPAC Name |
1-isocyanato-2-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHQIPPONLLUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974788 | |
| Record name | 1-Isocyanato-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyphenyl isocyanate | |
CAS RN |
59377-20-7 | |
| Record name | 2-Phenoxyphenylisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59377-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isocyanato-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3146168.png)
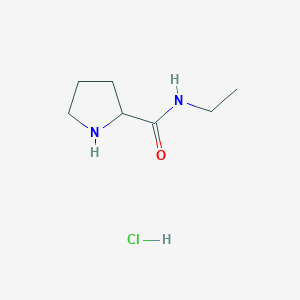
![1-[3-(4-Methoxyphenyl)propyl]piperazine](/img/structure/B3146188.png)
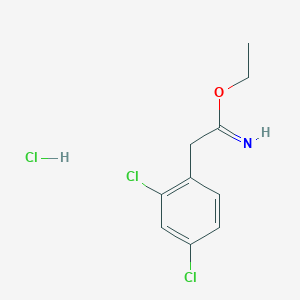
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)


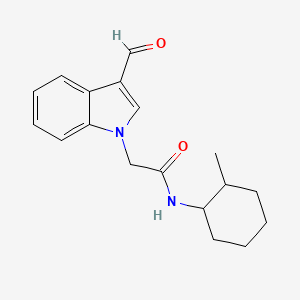


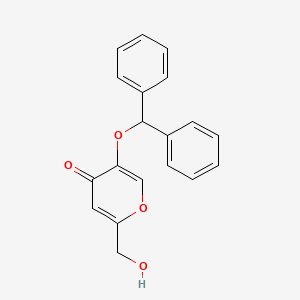

![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B3146261.png)